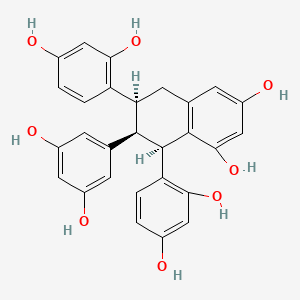
Alboctalol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first identified in 1976 and is known for its complex structure, which includes multiple hydroxyl groups and aromatic rings . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the dimerization of oxyresveratrol, a major constituent of Morus alba . The process begins with the extraction of oxyresveratrol, which is then subjected to methylation to form oxyresveratrol tetramethyl ether. This intermediate is treated with acid to yield racemic this compound octamethyl ether . The final product, this compound, is obtained through demethylation and purification steps.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and synthetic routes as described above. The process would involve large-scale extraction of oxyresveratrol from Morus alba, followed by chemical synthesis and purification to obtain this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Alboctalol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for acetylation and benzoylation reactions, respectively.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Alboctalol is used as a model compound for studying polyphenolic structures and their reactivity.
Medicine: this compound’s antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of alboctalol involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis . By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production. This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxyresveratrol: A precursor to alboctalol, known for its antioxidant and anti-inflammatory properties.
Resveratrol: A well-known polyphenol with similar antioxidant activities.
Moracin M and C: Other polyphenolic compounds isolated from Morus alba with comparable biological activities.
Uniqueness of this compound
This compound stands out due to its unique dimeric structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H24O8 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m1/s1 |
Clé InChI |
QQGGCAFWTCETPD-ZEZZXZOMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
SMILES canonique |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




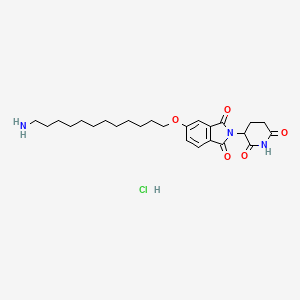
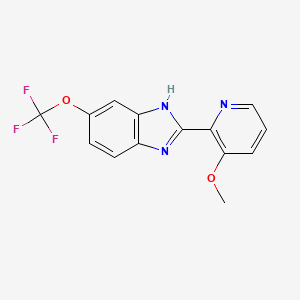

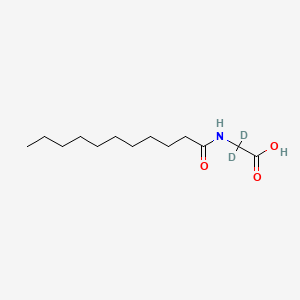
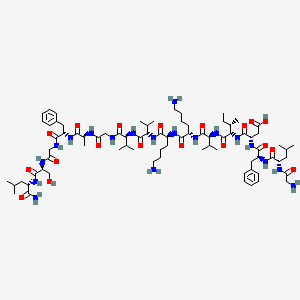


![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
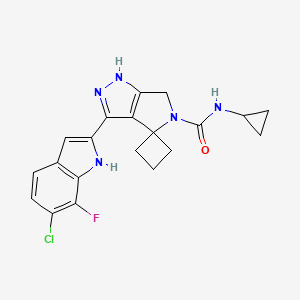
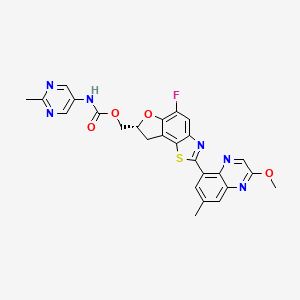
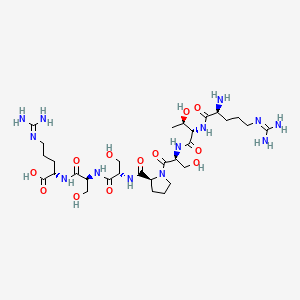
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
